molecular formula C19H23N3O6S B2623062 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide CAS No. 1091476-74-2

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Cat. No.: B2623062
CAS No.: 1091476-74-2
M. Wt: 421.47
InChI Key: CWCSJYMVNUDREO-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a chemical compound of interest in scientific research. Its benzamide and sulfonamide functional groups are seen in molecules that modulate various biological pathways . Potential research applications for this compound could include [ e.g., the study of enzyme inhibition, receptor activity, or cellular signaling processes ]. The specific molecular formula of the compound is [ molecular formula ] and it has a molecular weight of [ molecular weight ]. Researchers can utilize this compound as a key reference standard or as a building block in medicinal chemistry and drug discovery efforts. Further investigation is required to fully elucidate its mechanism of action and specific research value. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[(3,4-dimethoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)16-8-9-17(27-2)18(12-16)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSJYMVNUDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the acylation of an amine group followed by sulfonation and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Target/Activity Reference
Target Compound 4-Acetamido, 3,4-dimethoxyphenylsulfonamido-ethyl Not reported Not reported Not reported Not explicitly reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide, 3,4-dimethoxyphenethyl Calculated: 299.34 90 80 Antimicrobial (structural studies)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Salicylamide, 3,4-dimethoxyphenethyl Calculated: 315.34 96 34 Antimicrobial (structural studies)
TG7-117 (4-Acetamido-N-(2-(2-methylindol-1-yl)ethyl)benzamide) 4-Acetamido, 2-methylindolyl-ethyl 336 Not reported Not reported EP2 receptor antagonist
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide Isobutylamino-sulfonylphenoxy, 3,4-dimethoxyphenethyl Not reported Not reported Not reported ACE2 inhibitor (docking score: -5.51 kcal/mol)
Y032-2713 (N-{4-[2-(benzylsulfanyl)acetamido]-2,5-dimethoxyphenyl}benzamide) Benzylsulfanyl-acetamido, 2,5-dimethoxyphenyl Not reported Not reported Not reported Not explicitly reported
Key Observations:
  • Substituent Impact on Solubility and Activity: The 3,4-dimethoxyphenyl group (common in Rip-B, Rip-D, and the ACE2-targeting compound) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Sulfonamido vs. Synthesis Efficiency: Rip-B’s higher yield (80%) compared to Rip-D (34%) highlights the challenge of introducing hydroxyl groups (e.g., salicylamide in Rip-D) due to steric or electronic effects .

Spectroscopic and Analytical Data

  • NMR and LCMS Profiles : Compounds like TG7-117 and Rip-B were characterized by distinct ¹H/¹³C-NMR shifts (e.g., acetamido protons at δ 2.1–2.3 ppm, aromatic methoxy groups at δ 3.7–3.9 ppm) and LCMS-confirmed molecular weights (e.g., 336 for TG7-117) . The target compound would likely exhibit similar acetamido and sulfonamido signals, with additional splitting from the ethyl spacer.

Biological Activity

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C15H20N2O4S
  • Molecular Weight: 336.40 g/mol
  • IUPAC Name: this compound

Structure

The compound features an acetamido group, a benzamide moiety, and a sulfonamide linkage, which are pivotal for its biological activity.

  • Inhibition of Enzymatic Activity:
    • The compound has been studied for its ability to inhibit various enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially alleviating symptoms of depression .
  • Anti-inflammatory Properties:
    • The sulfonamide group may contribute to anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Activity:
    • Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent .

Pharmacological Effects

  • Antidepressant Effects:
    • In animal models, the compound demonstrated significant antidepressant-like effects, correlating with its MAO inhibitory activity .
  • Analgesic Properties:
    • Research has shown that this compound may possess analgesic properties, providing relief in pain models through central mechanisms .

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of the compound through behavioral tests such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood regulation due to increased monoamine levels .

Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to untreated controls. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionMAO inhibition
Anti-inflammatoryReduced cytokine levels
AntimicrobialActivity against bacteria
AntidepressantReduced immobility in FST
AnalgesicPain relief in rat models
PropertyValue
Molecular Weight336.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) in a mixed acetonitrile:water solvent system. Purification typically involves recrystallization from methanol:water (4:1), yielding ~75% purity. Confirm purity via HPLC (>95%) and monitor reaction progress using TLC. Critical steps include stoichiometric control of β-naphthol and benzaldehyde derivatives to minimize side products .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Use IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and ethylenediamine linker protons (δ 2.8–3.4 ppm). ¹³C NMR validates carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 352.0668534 ).

Q. What in vitro models are suitable for preliminary pharmacological screening?

  • Methodological Answer : Test cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. For enzyme inhibition, employ fluorogenic substrates in HDAC or kinase assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., vorinostat for HDACs) are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or sulfonamide moieties) influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., trifluoromethyl, nitro groups). Compare IC₅₀ values in enzyme assays and logP values (via HPLC) to assess lipophilicity-activity trends. For example, trifluoromethyl groups enhance metabolic stability .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with proteomics data to identify off-target effects .

Q. What computational strategies predict the compound’s ADMET properties?

  • Methodological Answer : Use in silico tools like SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five). Molecular docking (AutoDock Vina) models interactions with targets like HDACs or kinases. ADMETlab 2.0 predicts hepatic clearance and plasma protein binding .

Physicochemical and Material Science Considerations

Q. What are the compound’s key physicochemical properties, and how do they impact formulation?

  • Methodological Answer :

PropertyValue/DescriptionRelevance
Solubility>61.3 µg/mL in DMSO Affects in vitro dosing
LogPPredicted ~2.5 (SwissADME)Influences membrane permeability
Thermal StabilityDecomposes at >200°C Guides storage conditions
  • Advanced Application : Explore solid dispersions with poloxamers to enhance aqueous solubility for in vivo studies .

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